molecular formula C18H20ClNO2 B14675601 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- CAS No. 39787-52-5

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)-

Cat. No.: B14675601
CAS No.: 39787-52-5
M. Wt: 317.8 g/mol
InChI Key: BKIUZYZVPOAATP-MCJVGQIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- is a complex organic compound that belongs to the class of indanols. Indanols are characterized by their indane backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This particular compound is notable for its unique chemical structure, which includes a dimethylamino group and a benzoate ester, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step often involves the formation of the indanol backbone through cyclization reactions.
    • The introduction of the dimethylamino group can be achieved via nucleophilic substitution reactions using dimethylamine.
    • The benzoate ester is typically formed through esterification reactions involving benzoic acid and the hydroxyl group of the indanol.
    • The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
  • Industrial Production Methods

    • Industrial production may involve the use of catalysts to enhance reaction rates and yields.
    • Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions can convert the compound into alcohols or amines.

      Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

      Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

  • Major Products

    • Oxidation products include ketones and carboxylic acids.
    • Reduction products include alcohols and amines.
    • Substitution reactions yield various substituted indanols.

Scientific Research Applications

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- can be compared with other similar compounds:

  • Similar Compounds

    • 1-Indanol
    • 2-Dimethylaminoethanol
    • Benzoic acid esters
  • Uniqueness

    • The combination of the indanol backbone with the dimethylamino group and benzoate ester makes this compound unique.
    • Its specific chemical structure imparts distinct physical and chemical properties, differentiating it from other similar compounds.

Properties

CAS No.

39787-52-5

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

[(1R,2S)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride

InChI

InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m0./s1

InChI Key

BKIUZYZVPOAATP-MCJVGQIASA-N

Isomeric SMILES

CN(C)[C@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.